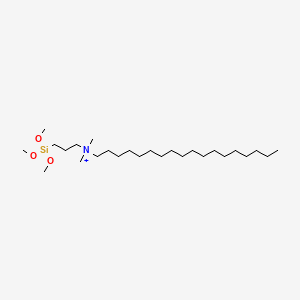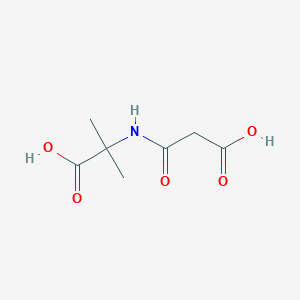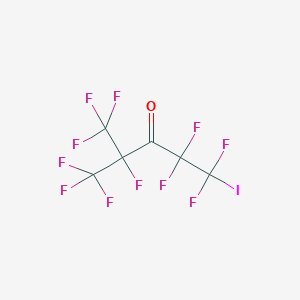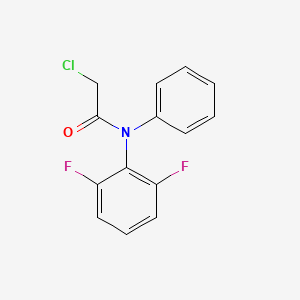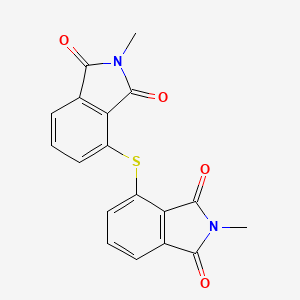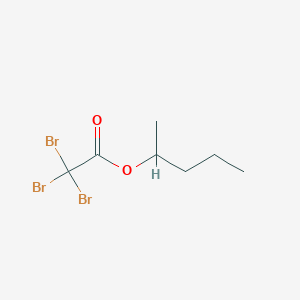
2-Pentyl-2,3-dihydrofuran-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-2,3-dihydrofuran-3-OL is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a pentyl group and a hydroxyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-2,3-dihydrofuran-3-OL can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of furan in the presence of a palladium catalyst can yield 2,3-dihydrofuran, which can then be further functionalized to obtain this compound .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with cobalt catalysts can produce 2,3-dihydrofuran, which can be subsequently modified to introduce the pentyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in continuous flow reactors allows for efficient and scalable synthesis. Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl-2,3-dihydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The pentyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or nickel catalysts is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms, which can then be replaced by other groups
Major Products Formed
Oxidation: Formation of 2-Pentyl-2,3-dihydrofuran-3-one.
Reduction: Formation of 2-Pentyl-tetrahydrofuran-3-OL.
Substitution: Formation of various substituted dihydrofuran derivatives
Wissenschaftliche Forschungsanwendungen
2-Pentyl-2,3-dihydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry .
Wirkmechanismus
The mechanism of action of 2-Pentyl-2,3-dihydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuran: Lacks the pentyl and hydroxyl groups, making it less versatile in chemical reactions.
2-Pentylfuran: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
2,5-Dihydrofuran: Differs in the position of the double bond, leading to different reactivity
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
91795-93-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-pentyl-2,3-dihydrofuran-3-ol |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-9-8(10)6-7-11-9/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
UWCKJXDJKNNZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(C=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


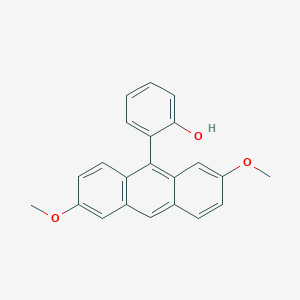
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
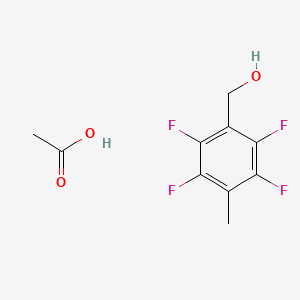
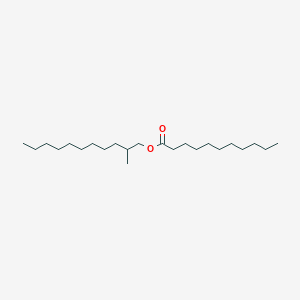
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
